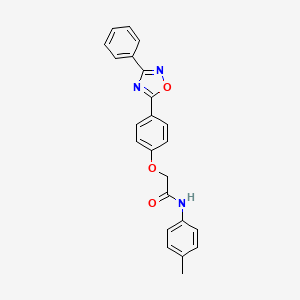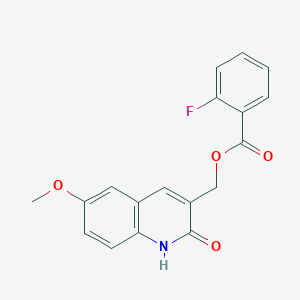
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields, particularly in medicinal chemistry. This compound is also known as BQU57 and belongs to the family of quinoline-based compounds.
作用機序
The mechanism of action of BQU57 involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. The compound has been found to inhibit the activity of topoisomerase IIα and DNA polymerase, which are crucial for the replication and proliferation of cancer cells. BQU57 has also been found to inhibit the activity of RNA polymerase, which is essential for the replication of viruses.
Biochemical and Physiological Effects:
BQU57 has been found to have various biochemical and physiological effects on cells and tissues. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. BQU57 has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BQU57 in lab experiments is its high potency and specificity towards cancer cells and pathogens. The compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of using BQU57 is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions that can be explored in the field of BQU57 research. One of the potential areas of research is the development of new derivatives of BQU57 that can have improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of BQU57 with other drugs and compounds, which can enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential use of BQU57 in the treatment of other diseases, such as autoimmune and neurodegenerative diseases.
In conclusion, BQU57 is a promising compound that has shown potential in the treatment of various diseases. Its high potency and specificity towards cancer cells and pathogens make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of medicine.
合成法
The synthesis of BQU57 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with p-tolyl isocyanate to produce the intermediate compound, which is then reacted with 2-bromo-N-(tert-butoxycarbonyl)benzamide to form the final product. The yield of this synthesis method is reported to be around 40%.
科学的研究の応用
BQU57 has been extensively studied for its potential use in the treatment of various diseases, including cancer and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various strains of bacteria and viruses.
特性
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-7-10-20(11-8-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-13-17(2)9-12-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZSFXKFIIFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
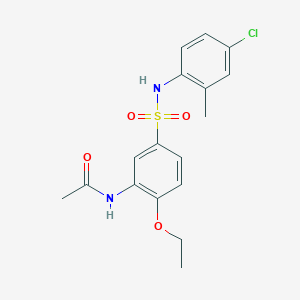

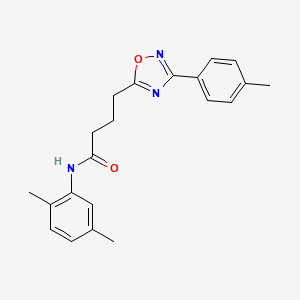
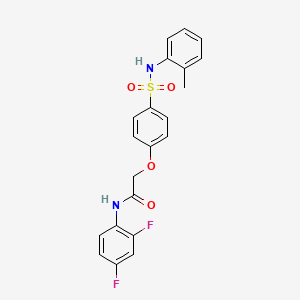

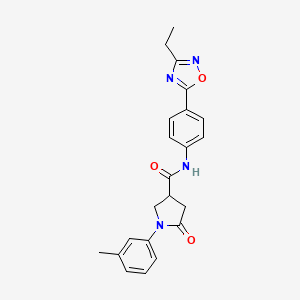
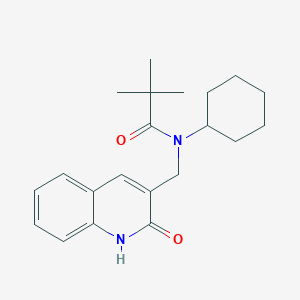

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
